molecular formula C18H13N5OS B2464868 1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone CAS No. 868968-27-8

1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone

货号: B2464868
CAS 编号: 868968-27-8
分子量: 347.4
InChI 键: VSHKJLKLROLDHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a fused [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for its wide range of pharmacological properties . This core is further functionalized with a phenyl ethanone group linked via a sulfanyl bridge, and a pyridin-2-yl substituent, enhancing its potential for diverse biological interactions. The compound's primary research value lies in its potential as a key intermediate or active agent for investigating new therapeutic pathways. The 1,2,4-triazole moiety is a established pharmacophore in clinical agents, including antifungals, anticonvulsants, and anticancer drugs like anastrozole . Structurally similar triazolopyridazine derivatives have demonstrated notable biological activities, including potent anticancer properties through mechanisms such as the inhibition of critical signaling kinases (e.g., c-Met kinase) and the induction of apoptosis in various cancer cell lines . Furthermore, the structural features of this class of compounds suggest potential for antimicrobial and enzyme inhibition activities, making it a versatile candidate for hit-to-lead optimization campaigns . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

1-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-15(13-6-2-1-3-7-13)12-25-17-10-9-16-20-21-18(23(16)22-17)14-8-4-5-11-19-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHKJLKLROLDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone is a complex organic compound featuring a triazole and pyridazine moiety. Its structural complexity suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C16H14N4S\text{C}_{16}\text{H}_{14}\text{N}_4\text{S}

This structure includes:

  • A phenyl group
  • A sulfanyl group linked to a triazole and pyridazine framework

Biological Activity Overview

Recent studies have indicated that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Antioxidant activities

Anticancer Activity

Research has shown that triazole derivatives possess anticancer properties. For instance, a study highlighted that mercapto-substituted 1,2,4-triazoles demonstrated potent chemopreventive effects against various cancer cell lines . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Activity

Compounds like this compound may exhibit antimicrobial activities against both bacterial and fungal strains. Studies have reported that similar triazole compounds show effective inhibition against Mycobacterium bovis with minimum inhibitory concentrations (MIC) below 50 μg/mL .

Antioxidant Properties

The antioxidant activity of triazole derivatives has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit key enzymes involved in cancer progression and microbial growth.
  • Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : These compounds may interact with various signaling pathways (e.g., PI3K/Akt) that are critical for cell survival and proliferation.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of triazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines.

Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, a derivative was tested against Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity with MIC values comparable to standard antibiotics like streptomycin.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging

相似化合物的比较

The triazolopyridazine scaffold is widely utilized in drug discovery due to its ability to engage in hydrogen bonding and π-π stacking interactions. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues with Triazolopyridazine Cores
Compound Name Key Structural Features Molecular Weight (g/mol) Biological Target/Activity References
1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone Pyridin-2-yl at position 3; sulfanyl-ethanone at position 6 347.396 Epigenetic readers (e.g., BRD4); potential antitumor activity
AZD5153 Methoxy-triazolopyridazine linked to piperidylphenoxyethyl-piperazinone 567.68 Bivalent BRD4 inhibitor; potent c-Myc downregulation; tumor growth inhibition in vivo
E-4b 3,5-Dimethyl-pyrazole substituted at position 1 with triazolopyridazine; propenoic acid 410.43 Antifungal activity; higher melting point (253–255°C)
Lin28-1632 N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 322.34 Lin28 protein inhibitor; used in regenerative studies (e.g., limb regeneration assays)
Vébreltinib Difluoro-indazolylmethyl and cyclopropyl-pyrazole substitutions 469.37 Kinase inhibitor (targets MET, ROS1); clinical use in oncology

Key Observations :

  • Substituent Effects: The sulfanyl-ethanone group in the target compound differentiates it from analogs like AZD5153 (methoxy-piperidine) and E-4b (propenoic acid). These substituents influence solubility, target affinity, and metabolic stability. For example, AZD5153’s bivalent structure enhances BRD4 binding avidity , while the sulfanyl group in the target compound may improve membrane permeability due to moderate lipophilicity (XlogP = 2.6) .
  • Thermal Stability: Melting points vary significantly. E-4b, with a propenoic acid group, exhibits a high melting point (253–255°C) compared to the target compound, likely due to stronger intermolecular hydrogen bonding .
  • Therapeutic Targets : While the target compound and AZD5153 focus on epigenetic regulation (BRD4), Lin28-1632 and vébreltinib target Lin28 proteins and kinases, respectively, demonstrating the scaffold’s adaptability .
Antitumor Activity Comparison
Compound IC₅₀ (BRD4 Inhibition) In Vivo Efficacy (Tumor Model) Mechanism of Action
Target Compound Not reported Not tested Presumed BRD4 engagement via acetyl-lysine mimicry
AZD5153 <10 nM Significant c-Myc suppression Bivalent binding to BRD4 BD1 and BD2 domains
SCL-1 (Antitumor Agent) N/A PD-1/PD-L1 inhibition Disrupts immune checkpoint signaling

Insights: AZD5153’s bivalent design confers sub-nanomolar BRD4 potency, whereas the target compound’s monovalent structure may require optimization for similar efficacy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。